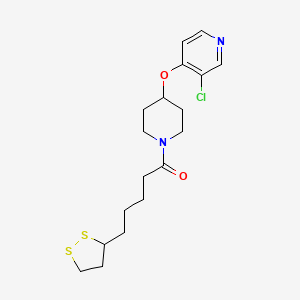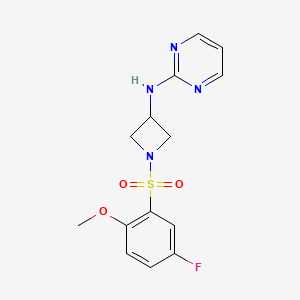
N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrimidine ring with an azetidine moiety, further functionalized with a sulfonyl group and a fluorinated methoxyphenyl group. Such structural diversity makes it a valuable candidate for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine typically involves multi-step organic synthesis. One common approach starts with the preparation of the azetidine ring, which can be achieved through cyclization reactions involving suitable precursors. The introduction of the sulfonyl group is often carried out using sulfonyl chlorides under basic conditions. The fluorinated methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions. Finally, the pyrimidine ring is constructed through condensation reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new chemical processes and products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
- N-(1-((5-bromo-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
- N-(1-((5-iodo-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
Uniqueness
N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is unique due to the presence of the fluorinated methoxyphenyl group, which imparts distinct electronic and steric properties. This fluorination can enhance the compound’s stability, bioavailability, and binding affinity to biological targets, making it a valuable candidate for further research and development.
Propiedades
IUPAC Name |
N-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S/c1-22-12-4-3-10(15)7-13(12)23(20,21)19-8-11(9-19)18-14-16-5-2-6-17-14/h2-7,11H,8-9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZKRQHXXXAJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
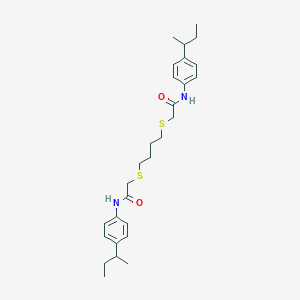
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2488841.png)
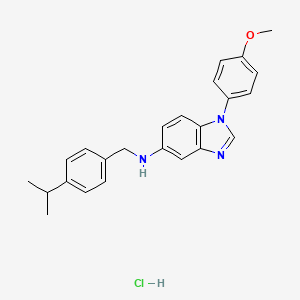
![5-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2488845.png)
![N-[2-(3,5-Difluorophenoxy)ethyl]prop-2-enamide](/img/structure/B2488846.png)
![[5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488849.png)

![3-Formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide](/img/structure/B2488851.png)
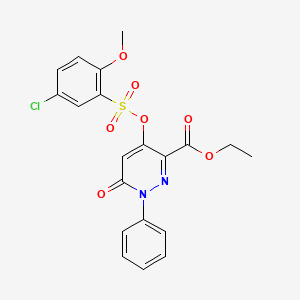
![1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole](/img/structure/B2488853.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2488860.png)
![1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2488861.png)
